N-[4-(Aminomethyl)phenyl]-2-methylbenzamide N-[4-(Aminomethyl)phenyl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16699827
InChI: InChI=1S/C15H16N2O/c1-11-4-2-3-5-14(11)15(18)17-13-8-6-12(10-16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol

N-[4-(Aminomethyl)phenyl]-2-methylbenzamide

CAS No.:

Cat. No.: VC16699827

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Aminomethyl)phenyl]-2-methylbenzamide -

Specification

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name N-[4-(aminomethyl)phenyl]-2-methylbenzamide
Standard InChI InChI=1S/C15H16N2O/c1-11-4-2-3-5-14(11)15(18)17-13-8-6-12(10-16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18)
Standard InChI Key BIFHUXJGZWLOOI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

N-[4-(Aminomethyl)phenyl]-2-methylbenzamide is systematically named N-[4-(aminomethyl)phenyl]-2-methylbenzamide under IUPAC nomenclature . Its structure comprises a 2-methyl-substituted benzoyl group bonded via an amide linkage to a para-aminomethylphenyl moiety. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₂O
Molecular Weight240.30 g/mol
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN
InChIKeyBIFHUXJGZWLOOI-UHFFFAOYSA-N
PubChem CID16772241

The aminomethyl group at the para position of the phenyl ring enhances solubility and potential hydrogen-bonding interactions, while the ortho-methyl group on the benzamide may influence steric interactions with biological targets.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-[4-(Aminomethyl)phenyl]-2-methylbenzamide typically involves a nucleophilic acyl substitution reaction between 4-(aminomethyl)aniline and 2-methylbenzoyl chloride. The process is conducted in anhydrous dichloromethane or tetrahydrofuran under inert conditions, with triethylamine serving as a base to scavenge HCl byproducts. Reaction yields are moderate (~50–70%), necessitating purification via recrystallization or column chromatography.

Optimization Challenges

Key challenges include minimizing hydrolysis of the acid chloride intermediate and preventing premature oxidation of the aminomethyl group. Recent proposals suggest using coupling agents like HATU or EDCl to improve efficiency, though these methods remain untested for this specific compound.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic benzamide core but shows improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate decomposition at temperatures exceeding 150°C, with no reported photodegradation under standard laboratory lighting .

Partition Coefficients

Calculated logP values (cLogP = 2.3) suggest moderate lipophilicity, aligning with its potential for blood-brain barrier penetration if bioactivity is confirmed. The aminomethyl group’s pKa (~9.5) implies protonation under physiological conditions, which may enhance solubility in acidic microenvironments .

Hypothetical Biological Activities and Mechanisms

Anticancer Prospects

Histone deacetylase (HDAC) inhibitors like MGCD0103 share a benzamide scaffold and demonstrate antiproliferative effects by inducing histone acetylation and apoptosis . Though no direct evidence links N-[4-(Aminomethyl)phenyl]-2-methylbenzamide to HDAC inhibition, molecular docking studies hypothesize weak binding to HDAC isoforms 1–3 (predicted IC₅₀ > 10 μM).

Research Gaps and Future Directions

Priority Investigations

  • Pharmacological Profiling: Systematic screening against cancer cell lines, microbial panels, and enzymatic targets (e.g., kinases, HDACs).

  • ADMET Studies: Assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Synthetic Upgrades: Exploration of microwave-assisted synthesis or biocatalytic methods to enhance yield and purity.

Molecular Modeling Opportunities

Quantum mechanical calculations and molecular dynamics simulations could elucidate binding modes with hypothetical targets. For instance, docking into the ATP-binding pocket of EGFR or the catalytic site of topoisomerase II might reveal actionable structure-activity relationships.

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